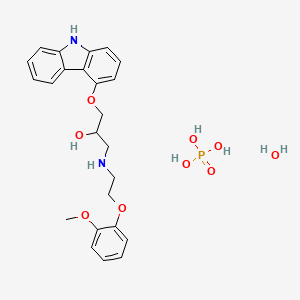
Sodium furosemide
概要
説明
フロセミドナトリウムは、心臓病、肝硬変、腎臓病に関連する浮腫などの状態を治療するために、医療分野で広く使用されている強力なループ利尿薬です。高血圧の管理にも使用されます。 フロセミドナトリウムは、腎臓でのナトリウムと塩化物の再吸収を阻害することにより作用し、尿の産生量を増やし、体から余分な水分を除去します .
科学的研究の応用
Furosemide sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: Furosemide sodium is employed in research on renal function and electrolyte balance.
Medicine: The compound is extensively studied for its therapeutic effects in treating edema and hypertension.
Industry: Furosemide sodium is used in the development of new diuretic formulations and drug delivery systems .
作用機序
フロセミドナトリウムは、腎臓のヘンレのループの太い上行脚にあるナトリウム-カリウム-塩化物共輸送体を阻害することにより効果を発揮します。この阻害により、ナトリウムと塩化物の再吸収が阻止され、これらのイオンが水と一緒に排泄量が増加します。 その結果、心臓病や浮腫などの状態における体液過剰の軽減に役立つ強力な利尿効果が得られます .
Safety and Hazards
Furosemide is generally safe when used as directed, but it does have some potential hazards. Tinnitus and reversible or irreversible hearing impairment have been reported . The risk is greater with higher dosages, injectable furosemide, severe renal impairment, low protein levels, and concomitant therapy with other drugs that are also toxic to the ears . It may also increase blood glucose levels and affect laboratory test results . Releases to the environment should be avoided .
生化学分析
Biochemical Properties
Sodium furosemide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle . This inhibition prevents the reabsorption of sodium, chloride, and potassium, leading to their increased excretion in the urine . Additionally, this compound interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It disrupts the electrolyte balance within cells, leading to changes in cell volume and osmotic pressure . This disruption can influence cell signaling pathways, particularly those involving sodium and chloride ions. This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production and ion transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the cotransporter’s function, preventing the reabsorption of sodium, chloride, and potassium ions . Additionally, this compound interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen . These interactions lead to increased excretion of these ions in the urine, resulting in diuresis and reduced fluid retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to the development of diuretic resistance . This resistance can result from adaptive changes in the expression and activity of NKCC2 and other transporters . Additionally, this compound can undergo degradation, leading to reduced potency and altered pharmacokinetics . Long-term studies have shown that chronic administration of this compound can lead to changes in renal function and electrolyte balance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces diuresis without significant adverse effects . At higher doses, this compound can cause electrolyte imbalances, dehydration, and renal dysfunction . In some cases, high doses can lead to ototoxicity and hearing loss . The threshold for these adverse effects varies between species, with cats being more susceptible than dogs .
Metabolic Pathways
This compound is primarily metabolized in the liver and kidneys through glucuronidation . It is extensively bound to plasma proteins, limiting its filtration by the glomerulus . Instead, it is secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows this compound to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, primarily albumin, which limits its filtration by the glomerulus . Instead, it is actively secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows this compound to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Subcellular Localization
This compound’s subcellular localization is primarily within the renal tubular cells, particularly in the thick ascending limb of the loop of Henle . It binds to the NKCC2 transporter on the luminal membrane, inhibiting its function and preventing the reabsorption of sodium, chloride, and potassium ions . This localization is facilitated by the compound’s interaction with organic anion transporters (OAT1) in the proximal tubule, which secrete it into the tubular lumen . The subcellular localization of this compound is crucial for its diuretic effects and its ability to modulate renal function .
準備方法
合成経路と反応条件
フロセミドナトリウムは、複数段階のプロセスによって合成できます。 一般的な方法の1つは、4-クロロ-5-スルファモイルアントラニル酸とフラン-2-イルメタナミンを、メタノールナトリウムとジメチルスルホキシドの存在下、高温(125〜135°C)で反応させる方法です 。この反応により、フロセミドが生成され、その後、ナトリウム塩の形に変換できます。
工業的生産方法
工業的な設定では、フロセミドナトリウムは、同様の合成経路を使用して、大量に生産されることがよくあります。このプロセスは、通常、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件の使用を含みます。 化合物はその後精製され、錠剤や注射液などのさまざまな剤形に製剤化されます .
化学反応の分析
反応の種類
フロセミドナトリウムは、次のものを含む、いくつかの種類の化学反応を受けます。
酸化: フロセミドナトリウムは、特定の条件下で酸化され、さまざまな分解生成物を生成する可能性があります。
還元: 化合物は還元反応を受けることもありますが、これらの反応はそれほど一般的ではありません。
一般的な試薬と条件
フロセミドナトリウムの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、目的の結果に応じて異なりますが、通常は制御された温度とpHレベルが含まれます .
生成される主な生成物
フロセミドナトリウムの反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、酸化によりスルホン酸が生成され、置換反応により、官能基が修飾されたさまざまな誘導体が生成される可能性があります .
科学研究の応用
フロセミドナトリウムは、次のような幅広い科学研究の応用を備えています。
化学: 利尿薬のメカニズムと薬物相互作用の研究におけるモデル化合物として使用されます。
生物学: フロセミドナトリウムは、腎機能と電解質バランスの研究で使用されます。
医学: 化合物は、浮腫や高血圧の治療における治療効果について広く研究されています。
類似化合物との比較
類似化合物
フロセミドナトリウムは、次のような他のループ利尿薬と比較されることがよくあります。
- ブメタニド
- トレミド
- エタクリン酸
ユニークさ
これらの類似の化合物と比較して、フロセミドナトリウムは、作用の急速な発現と効果の比較的短い持続時間が特徴です。迅速な利尿が必要な急性設定において特に効果的です。 さらに、フロセミドナトリウムは、安全性が確立されており、臨床診療で広く使用されています .
特性
| { "Design of the Synthesis Pathway": "Sodium furosemide can be synthesized by reacting furosemide with sodium hydroxide.", "Starting Materials": [ "Furosemide", "Sodium hydroxide" ], "Reaction": [ "Dissolve furosemide in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain sodium furosemide" ] } | |
| 41733-55-5 | |
分子式 |
C12H11ClN2NaO5S |
分子量 |
353.73 g/mol |
IUPAC名 |
sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19); |
InChIキー |
RSDYORUXBHNXHC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |
正規SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na] |
| 41733-55-5 | |
ピクトグラム |
Health Hazard |
関連するCAS |
54-31-9 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




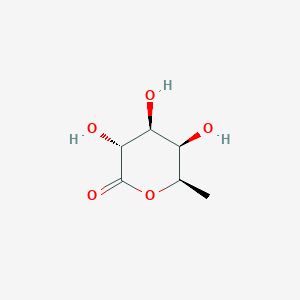
![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)
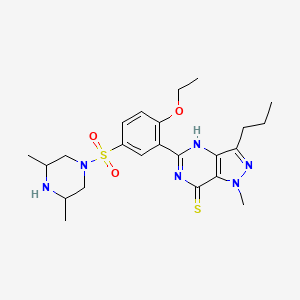
![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)

![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
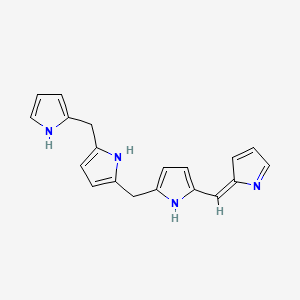
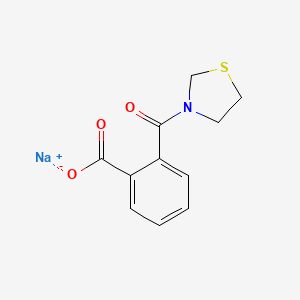
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)
![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)
